molecular formula C12H12N2O4 B2410394 4-(5-nitro-1H-indol-1-yl)butanoic acid CAS No. 1094351-60-6

4-(5-nitro-1H-indol-1-yl)butanoic acid

Cat. No. B2410394
M. Wt: 248.238
InChI Key: XOJVNKCTFYYYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-nitro-1H-indol-1-yl)butanoic acid, also known as NBDA, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a derivative of indole, a naturally occurring compound found in plants and animals, and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Urease Inhibition

4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules have demonstrated potent in vitro inhibitory potential against urease enzyme, which suggests their potential application in therapeutic drug designing programs for conditions where urease activity needs to be regulated (Nazir et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Research on heterocycles derived from nitroindole carbohydrazides, closely related to 4-(5-nitro-1H-indol-1-yl)butanoic acid, has indicated antimicrobial, antiinflammatory, and antiproliferative activities. These findings imply the possible use of 4-(5-nitro-1H-indol-1-yl)butanoic acid derivatives in the development of new pharmaceutical compounds for treating various infections and inflammatory conditions (Narayana et al., 2009).

Metal Complex Studies

The metal-ligand complexes of 4-(1H-indol-3-yl)butanoic acid, a similar compound, have been studied for their potentiometric and thermodynamic properties. These studies are significant for understanding the stability and reactivity of metal complexes in various chemical and biological systems, suggesting potential applications in areas like catalysis or material science (Mubarak & El-Bindary, 2010).

CXCR2 Antagonism

4-(2-Arylindol-3-yl)butanoic acid derivatives, closely related to 4-(5-nitro-1H-indol-1-yl)butanoic acid, have been identified as active CXC chemokine receptor-2 (CXCR2) antagonists. This suggests potential therapeutic applications in the treatment of various inflammatory diseases, given the role of CXCR2 in inflammatory responses (Expert Opinion on Therapeutic Patents, 2003).

Antihypertensive Activities

Derivatives of 5-nitrobenzimidazole with indole, related to 4-(5-nitro-1H-indol-1-yl)butanoic acid, have shown promise as angiotensin II receptor antagonists with significant antihypertensive effects. This indicates potential applications in developing new treatments for hypertension (Zhu et al., 2014).

Antitumor Activities

Certain derivatives of 1H-indol-3-yl)butanoic acid have shown moderate antitumor activity against various malignant tumor cells, suggesting the potential of 4-(5-nitro-1H-indol-1-yl)butanoic acid and its derivatives in cancer research and therapy development (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-(5-nitroindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVNKCTFYYYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-nitro-1H-indol-1-yl)butanoic acid

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